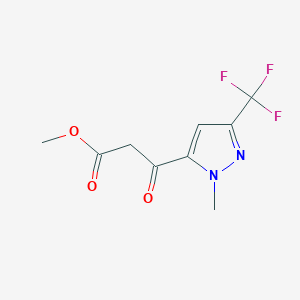

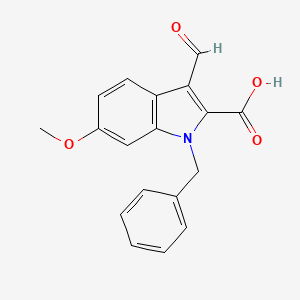

methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate

Übersicht

Beschreibung

Chloroalkyl ethers are a class of organic compounds with the general structure R-O-(CH 2) n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . Chloromethyl methyl ether (CMME) is an ether with the formula CH3OCH2Cl .

Synthesis Analysis

While specific synthesis methods for “methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate” are not available, similar compounds such as 2-chloromethyl-4(3H)-quinazolinones have been synthesized using o-anthranilic acids as starting materials .

Molecular Structure Analysis

The molecular structure of similar compounds, such as chloromethyl methyl ether (CMME), is characterized by an ether connected to a chloromethyl group via an alkane chain .

Chemical Reactions Analysis

Epichlorohydrin, a compound similar to “methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate”, is a hazardous bifunctional liquid with a chloroform-like odor .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research has shown the synthesis of heterocyclic compounds, such as thiadiazoles and oxadiazoles, from chloromethylated precursors, indicating the importance of such compounds in creating pharmacologically active molecules. For instance, chloromethyl heterocycles have been utilized to form O,O-dialkyl-S-[(2-alkoxy- and 2-alkylthio-1,3,4-thiadiazol-5-yl)-methyl]- and -S-[(2-alkyl-1,3,4-oxadiazol-5-yl)-methyl]-thio- and -dithiophosphates, showcasing their reactivity and utility in synthesizing diverse heterocyclic structures with potential biological activities (Rufenacht, 1972).

Organic Synthesis and Transformations

Another study detailed the ring expansion of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one to yield derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, demonstrating the compound's flexibility in organic synthesis for producing complex cyclic structures, which could be precursors for further chemical modifications or have intrinsic biological activities (Bullock et al., 1972).

Fungicidal and Insecticidal Activities

The synthesis of novel thiazole derivatives through N,S-dialkylation has been reported, where 2-chloro-5-(chloromethyl)thiazole served as the alkylation reagent. These compounds exhibited moderate to weak fungicidal and insecticidal activities, highlighting the potential of chloromethylated compounds in the development of agricultural chemicals (Xiao-fei Zhu & De-Qing Shi, 2008).

Biological Activity Exploration

Additionally, the chloromethyl group's reactivity facilitates the synthesis of heterocyclic compounds with potential biological activities. For example, benzimidazole derivatives containing the chloromethyl group have been synthesized and evaluated for their fungicidal activities, indicating the critical role of chloromethylated intermediates in discovering new bioactive molecules (Mishra et al., 1993).

Advanced Material Synthesis

The chloromethyl group is also instrumental in materials science, where it serves as a key functional group in synthesizing coordination polymers with unique properties. These materials have applications ranging from catalysis to gas storage and separation (He et al., 2020).

Eigenschaften

IUPAC Name |

methyl 2-(chloromethyl)-1-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-14-9-4-3-7(11(15)16-2)5-8(9)13-10(14)6-12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYAGFZYJGYUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)N=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1440025.png)

![2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B1440028.png)

![2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1440033.png)

![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1440040.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1440042.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1440046.png)